Cas no 1103533-85-2 ((S)-2-(Diphenylphosphino)-1-phenylethanamine)

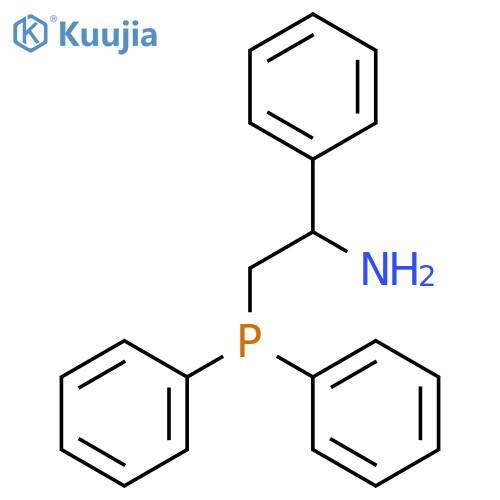

1103533-85-2 structure

商品名:(S)-2-(Diphenylphosphino)-1-phenylethanamine

CAS番号:1103533-85-2

MF:C20H20NP

メガワット:305.353265762329

MDL:MFCD17013989

CID:1035695

PubChem ID:70861903

(S)-2-(Diphenylphosphino)-1-phenylethanamine 化学的及び物理的性質

名前と識別子

-

- (S)-2-(Diphenylphosphino)-1-phenylethanamine

- (S)-2-(Diphenylphosphino)-1-phenylethamine

- (S)-2-DIPHENYLPHOSPHINO-1-PHENYLETHYLAMINE

- A894909

- 1103533-85-2

- (S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%

- [(2S)-2-AMINO-2-PHENYLETHYL]DIPHENYLPHOSPHANE

- (S)-2-(Diphenylphosphino)-1-phenylethylamine,min. 97%

- (1S)-2-(Diphenylphosphanyl)-1-phenylethan-1-amine

- AKOS016000573

- (S)-2-(Diphenylphosphino)-1-phenylethylamine

- AS-66447

- SCHEMBL13232379

- CS-W009937

- D97406

- (S)-2-(diphenylphosphanyl)-1-phenylethan-1-amine

- (1S)-2-diphenylphosphanyl-1-phenylethanamine

- MFCD17013989

- DTXSID00744058

-

- MDL: MFCD17013989

- インチ: InChI=1S/C20H20NP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,21H2/t20-/m1/s1

- InChIKey: OTNYDYNCOCRMDG-HXUWFJFHSA-N

- ほほえんだ: C1=CC=C(C=C1)[C@@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)N

計算された属性

- せいみつぶんしりょう: 305.13300

- どういたいしつりょう: 305.133336640g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 283

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26Ų

じっけんとくせい

- PSA: 39.61000

- LogP: 4.51960

- かんど: Air Sensitive

(S)-2-(Diphenylphosphino)-1-phenylethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB268657-250 mg |

(S)-2-(Diphenylphosphino)-1-phenylethylamine, 97%; . |

1103533-85-2 | 97% | 250 mg |

€125.00 | 2023-07-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R109110-250mg |

(S)-2-(Diphenylphosphino)-1-phenylethanamine |

1103533-85-2 | 98% 99%ee | 250mg |

¥1219 | 2024-05-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H60404-1g |

(S)-2-Diphenylphosphino-1-phenylethylamine, 97+% |

1103533-85-2 | 97+% | 1g |

¥3071.00 | 2022-02-28 | |

| TRC | S069340-100mg |

(S)-2-(Diphenylphosphino)-1-phenylethanamine |

1103533-85-2 | 100mg |

$ 420.00 | 2022-06-03 | ||

| abcr | AB268657-1 g |

(S)-2-(Diphenylphosphino)-1-phenylethylamine, 97%; . |

1103533-85-2 | 97% | 1 g |

€359.00 | 2023-07-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-7122-250mg |

(S)-2-Diphenylphosphino-1-phenylethylamine |

1103533-85-2 | min.97% | 250mg |

1539CNY | 2021-05-08 | |

| Aaron | AR003D9K-1g |

(S)-2-(Diphenylphosphino)-1-phenylethanamine |

1103533-85-2 | 9899% | 1g |

$477.00 | 2025-03-05 | |

| A2B Chem LLC | AB56060-250mg |

(S)-2-(Diphenylphosphino)-1-phenylethanamine |

1103533-85-2 | min. 97% | 250mg |

$175.00 | 2024-04-20 | |

| 1PlusChem | 1P003D18-250mg |

(S)-2-(Diphenylphosphino)-1-phenylethanamine |

1103533-85-2 | 98% 99%ee | 250mg |

$106.00 | 2023-12-26 | |

| Ambeed | A721492-250mg |

(S)-2-(Diphenylphosphino)-1-phenylethanamine |

1103533-85-2 | 98% 99%ee | 250mg |

$145.0 | 2024-04-26 |

(S)-2-(Diphenylphosphino)-1-phenylethanamine 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

1103533-85-2 ((S)-2-(Diphenylphosphino)-1-phenylethanamine) 関連製品

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1103533-85-2)(S)-2-(Diphenylphosphino)-1-phenylethanamine

清らかである:99%

はかる:1g

価格 ($):416.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:1103533-85-2)(S)-2-(Diphenylphosphino)-1-phenylethylamine, min. 97%

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ